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Compound of Interest

Compound Name: Tgkasqffgl M

Cat. No.: B15377335 Get Quote

{"answer":"### Application Notes for Hypothetical Tgkasqffgl M Antibody in Western Blot

Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction
The Hypothetical Tgkasqffgl M Monoclonal Antibody is a highly specific and sensitive tool

designed for the detection of the Tgkasqffgl protein in various sample types by Western Blot.

The Tgkasqffgl protein is a putative 85 kDa transmembrane receptor kinase believed to be a

key component in the 'Cellular Proliferation and Survival Pathway'. Activation of this pathway is

initiated by the binding of a ligand, which leads to receptor dimerization, autophosphorylation,

and the subsequent activation of downstream signaling cascades, ultimately promoting cell

growth and inhibiting apoptosis. This document provides detailed protocols and performance

data to guide researchers in successfully employing this antibody.

Target Protein Overview
Protein Name: Tgkasqffgl

Molecular Weight (Predicted): 85 kDa

Function: Receptor kinase involved in regulating cell proliferation and survival.[1][2][3][4][5]

Dysregulation of the Tgkasqffgl signaling pathway has been implicated in various

developmental and pathological processes.
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Antibody Specifications
Characteristic Specification

Host Species Mouse

Isotype IgG2b

Clonality Monoclonal

Immunogen
Recombinant fragment corresponding to the C-

terminal domain of human Tgkasqffgl protein.

Purification Protein A/G affinity chromatography.

Formulation
Liquid in Phosphate Buffered Saline (PBS), pH

7.4, with 0.02% sodium azide and 50% glycerol.

Storage
Store at -20°C. Avoid repeated freeze-thaw

cycles.

Recommended Working Dilutions
The following dilutions are provided as a starting point. Optimal dilutions should be determined

experimentally by the end-user.

Application
Recommended

Dilution
Sample Type Observed Band Size

Western Blot (WB) 1:1000 - 1:5000
Cell Lysates, Tissue

Homogenates
~85 kDa

Signaling Pathway and Experimental Workflow
Tgkasqffgl Signaling Pathway
The binding of a specific ligand to the extracellular domain of the Tgkasqffgl receptor induces

its dimerization and subsequent autophosphorylation on tyrosine residues. This activation

creates docking sites for the downstream adaptor protein, Adaptor-X, which in turn recruits and

activates the kinase, Kinase-Y. Activated Kinase-Y phosphorylates the transcription factor, TF-
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Z, leading to its translocation to the nucleus where it promotes the expression of genes

involved in cell proliferation and survival.
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Figure 1. The hypothetical Tgkasqffgl signaling cascade.

Western Blot Experimental Workflow
The Western Blotting process involves separating proteins by size, transferring them to a

membrane, and using antibodies to detect the protein of interest.
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Figure 2. A generalized workflow for Western Blotting.

Detailed Protocol: Western Blotting
This protocol is a general guideline. Optimization may be required for specific cell types or

tissues.
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A. Reagents and Buffers
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS. Store at 4°C. Add protease and phosphatase inhibitors

immediately before use.

Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 125 mM Tris-HCl (pH 6.8), 10% 2-

mercaptoethanol, 0.004% bromophenol blue.

Running Buffer (1X): 25 mM Tris base, 190 mM glycine, 0.1% SDS.

Transfer Buffer (1X): 25 mM Tris base, 190 mM glycine, 20% methanol.

TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1%

Tween-20.

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

Primary Antibody Dilution Buffer: 3-5% non-fat dry milk or BSA in TBST.

Secondary Antibody: HRP-conjugated anti-mouse IgG.

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Sample Preparation (Cell Lysates)
Place the cell culture dish on ice and wash cells once with ice-cold PBS.

Aspirate PBS and add 1 mL of ice-cold RIPA lysis buffer per 10^7 cells.

Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge

tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein extract) to a new tube. Determine protein concentration

using a BCA or Bradford assay.
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Add an equal volume of 2X Laemmli sample buffer to the protein extract.

Boil the samples at 95-100°C for 5-10 minutes.

C. SDS-PAGE and Protein Transfer
Load 20-40 µg of protein per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Run the gel in 1X Running Buffer until the dye front reaches the bottom.

Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.

Activate a PVDF membrane by wetting it in methanol for 15-30 seconds, followed by a brief

rinse in deionized water, and then equilibration in Transfer Buffer for at least 5 minutes.

Assemble the transfer stack (e.g., for a wet transfer system) and transfer the proteins from

the gel to the membrane. A typical condition is 100V for 60-90 minutes at 4°C.

D. Immunodetection
After transfer, wash the membrane briefly with TBST.

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the Tgkasqffgl M primary antibody (diluted 1:1000 in Primary

Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

Remove the primary antibody solution. Wash the membrane three times for 5-10 minutes

each with TBST.

Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (diluted

according to manufacturer's recommendations, e.g., 1:5000) in Blocking Buffer for 1 hour at

room temperature.

Wash the membrane three times for 10 minutes each with TBST to remove unbound

secondary antibody.
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E. Detection and Imaging
Prepare the ECL substrate by mixing the components according to the manufacturer's

instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.

Drain the excess reagent and place the membrane in a plastic wrap or sheet protector.

Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

Multiple exposure times may be necessary to achieve an optimal signal.

Troubleshooting
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Issue Possible Cause Suggested Solution

No Signal
Antibody concentration too

low.

Increase primary or secondary

antibody concentration;

decrease dilution.

Insufficient protein loaded.
Load more protein (20-40 µg is

standard).

Inefficient protein transfer.

Verify transfer with Ponceau S

stain; optimize transfer

time/voltage.

High Background Insufficient blocking.

Increase blocking time to 2

hours or block at 4°C

overnight.

Antibody concentration too

high.

Decrease antibody

concentration.

Insufficient washing.
Increase the number and

duration of wash steps.

Non-specific Bands Protein degradation.

Use fresh samples and add

protease inhibitors to lysis

buffer.

Secondary antibody is non-

specific.

Run a control lane with only

the secondary antibody.

Antibody concentration too

high.

Further dilute the primary

antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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